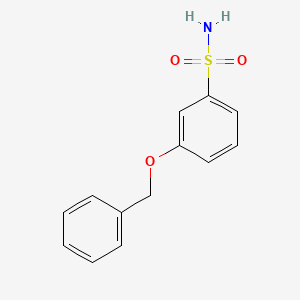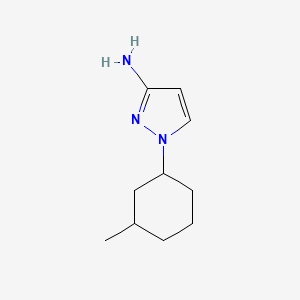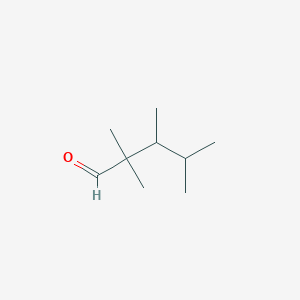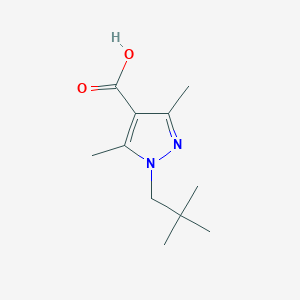![molecular formula C11H21NS B13288216 3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylsulfanyl)-8-azabicyclo[321]octane is a bicyclic compound featuring a sulfur atom attached to a tert-butyl group and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of a suitable azabicyclo[3.2.1]octane precursor with a tert-butylsulfanyl reagent. One common method includes the use of tert-butyl thiol and a suitable base to facilitate the substitution reaction. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group or modify the bicyclic structure.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized bicyclic compounds.
Substitution: Various substituted azabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by altering the activity of its molecular targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21NS/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
WJONPOWNMGFRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
![3-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13288142.png)

![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
amine](/img/structure/B13288182.png)

![4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288193.png)

![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)



